molecular formula C19H22BrNO3 B3661566 2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B3661566
M. Wt: 392.3 g/mol
InChI Key: SPJXEFVVRKSCDF-UHFFFAOYSA-N
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Description

The compound “2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide” is an organic compound. It contains functional groups such as ether, amide, and aromatic rings, which are common in many organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ether and amide bonds. This could involve reactions such as nucleophilic substitution or condensation .


Molecular Structure Analysis

The compound contains two aromatic rings, one of which is substituted with bromo and dimethyl groups, and the other with a methoxy group. The presence of these groups will influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the bromo group is a good leaving group, so it might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and structure. For example, the presence of polar groups like ether and amide would increase its polarity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards of the compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed .

Future Directions

Future research could explore the compound’s potential applications, its synthesis, and its properties. This could involve laboratory experiments, computational studies, and more .

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO3/c1-13-10-17(11-14(2)19(13)20)24-12-18(22)21-9-8-15-4-6-16(23-3)7-5-15/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJXEFVVRKSCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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